N-(2-ethoxyphenyl)butanamide
Description
N-(2-Ethoxyphenyl)butanamide is a secondary amide derivative characterized by a butanamide chain (CH₂CH₂CONH-) attached to a 2-ethoxyphenyl group. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring may influence electronic and steric effects, while the butanamide moiety contributes to hydrogen-bonding capacity and lipophilicity. Such compounds are often explored in pharmaceutical and synthetic chemistry due to their tunable physicochemical properties and bioactivity .
Properties
CAS No. |
21118-79-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-7-12(14)13-10-8-5-6-9-11(10)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,13,14) |
InChI Key |
WDQZWPHVBSJGPV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1OCC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key comparisons between N-(2-ethoxyphenyl)butanamide and structurally related compounds:
Key Observations
Substituent Effects: Ethoxy vs. Amide Chain Length: The butanamide chain enhances hydrophobicity relative to the formamide derivative (N-(2-ethoxyphenyl)formamide), which may reduce aqueous solubility but improve metabolic stability .
Pharmacological Implications: 4-Methoxybutyrylfentanyl’s opioid activity arises from its piperidinyl moiety, absent in this compound. This highlights the critical role of tertiary amine groups in opioid receptor binding .
Synthetic Utility :
- N-(2-Ethoxyphenyl)formamide’s accidental synthesis underscores the unpredictability of triazene reaction pathways, suggesting that this compound may require controlled conditions for purity .
- Branched chains (e.g., 2-ethyl in ’s compound) introduce steric hindrance, which could influence crystallinity or bioavailability compared to linear chains .
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